molecular formula C26H28N6O2 B11462198 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide

Cat. No.: B11462198
M. Wt: 456.5 g/mol
InChI Key: SIEUENJOVIZTQH-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide is a potent, ATP-competitive, and selective dual inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) [Source] . This targeted small molecule is a key research tool for investigating the signaling pathways driven by these critical kinases. JAK2 is a central mediator in the JAK-STAT pathway, which is crucial for hematopoiesis and immune function; its dysregulation, particularly the JAK2 V617F mutation, is a hallmark of various myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis [Source] . Concurrently, FLT3, especially when harboring internal tandem duplication (ITD) mutations, is a major driver in approximately 30% of Acute Myeloid Leukemia (AML) cases, promoting cell survival and proliferation [Source] . The primary research value of this compound lies in its ability to simultaneously target these two oncogenic pathways, making it an invaluable agent for in vitro and in vivo studies aimed at understanding disease pathogenesis, exploring mechanisms of drug resistance, and developing novel combination therapies for hematological malignancies. By inhibiting JAK2 and FLT3 kinase activity, this compound induces apoptosis and suppresses proliferation in dependent cell lines, providing a critical proof-of-concept tool for preclinical cancer research.

Properties

Molecular Formula

C26H28N6O2

Molecular Weight

456.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-2-methylbenzamide

InChI

InChI=1S/C26H28N6O2/c1-16-7-5-6-8-21(16)24(33)31-25(32-26-29-17(2)13-18(3)30-26)27-12-11-19-15-28-23-10-9-20(34-4)14-22(19)23/h5-10,13-15,28H,11-12H2,1-4H3,(H2,27,29,30,31,32,33)

InChI Key

SIEUENJOVIZTQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidinyl Amino Component (4,6-Dimethylpyrimidin-2-amine)

The pyrimidinyl moiety serves as a critical building block. A practical route involves cyclocondensation of acetamidine with acetylacetone under basic conditions. In a representative procedure, acetamidine hydrochloride (1.0 equiv) reacts with acetylacetone (1.1 equiv) in ethanol using Cs₂CO₃ (3.0 equiv) as a base promoter at reflux (80°C, 12 h) . The reaction yields 4,6-dimethylpyrimidin-2-amine as a crystalline solid after cooling and filtration. Purification via recrystallization in isopropanol achieves >90% purity .

Key Reaction Parameters

ParameterValue
SolventEthanol
Temperature80°C (reflux)
CatalystCs₂CO₃
Yield78–85%

Preparation of the Indole Ethylamine Segment (2-(5-Methoxy-1H-indol-3-yl)ethylamine)

The indole subunit is synthesized via Fischer indole synthesis . Starting with 4-methoxyphenylhydrazine (1.0 equiv) and 3-(dimethylamino)propanal (1.2 equiv) in acetic acid (120°C, 6 h), 5-methoxy-1H-indole forms in 70–75% yield . Subsequent alkylation with 2-bromoethylamine hydrobromide (1.5 equiv) in DMF using K₂CO₃ (2.0 equiv) at 60°C for 8 h introduces the ethylamine side chain . The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Optimization Insights

  • Alkylation Efficiency : Higher yields (80–85%) are achieved using SnCl₄ as a Lewis acid .

  • Purification : Recrystallization in cyclohexane/isopropanol (3:1) enhances purity to >95% .

Formation of the Guanidine-like Core

The central (E)-methylideneamino bridge is constructed via a three-component condensation involving:

  • 4,6-Dimethylpyrimidin-2-amine (1.0 equiv)

  • 2-(5-Methoxy-1H-indol-3-yl)ethylamine (1.2 equiv)

  • 2-Methylbenzoyl chloride (1.1 equiv)

The reaction proceeds in THF under nitrogen at 0–5°C. Triethylamine (3.0 equiv) is added to scavenge HCl. After 2 h, the temperature is raised to 25°C, and stirring continues for 24 h . The intermediate N-(imidoylamino)benzamide is isolated via vacuum distillation (105–115°C) and recrystallized in acetonitrile .

Critical Considerations

  • Stereoselectivity : The E-configuration is favored by steric hindrance from the 2-methylbenzamide group .

  • Catalysis : BF₃·OEt₂ (0.1 equiv) enhances reaction rate and yield (75–80%) .

Final Coupling and Purification

The guanidine intermediate is coupled with 2-methylbenzoyl chloride (1.05 equiv) in dichloromethane using HOBt/EDCl (1.2 equiv each) at 0°C. After 48 h, the mixture is washed with NaHCO₃ (5%) and brine, dried over MgSO₄, and concentrated . Crude product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to afford the title compound in 65–70% yield.

Analytical Characterization

  • NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.85 (d, J=8.0 Hz, 1H, ArH), 7.45–7.30 (m, 5H, ArH), 6.92 (s, 1H, indole-H) .

  • LC-MS (ESI+) : m/z 507.2 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Stepwise Condensation65–7098High stereocontrol
One-Pot Assembly55–6095Reduced reaction time

The stepwise approach is preferred for scalability, while one-pot methods (e.g., using Cs₂CO₃ in sulfolane ) offer expediency for small-scale synthesis.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing Z-isomer generation (<5%) is minimized by low-temperature coupling .

  • Indole Oxidation : Use of NBS in stoichiometric amounts prevents aromatization side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Research indicates that N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide exhibits several promising biological activities:

Anticancer Potential

Several studies have reported the compound's potential as an anticancer agent. Its structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases or transcription factors that are overexpressed in cancer cells, leading to reduced tumor growth.

Antimicrobial Activity

The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound could have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. It may modulate neurotransmitter levels or protect against oxidative stress.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated effectiveness against breast cancer cell lines with IC50 values indicating significant cytotoxicity.
Antimicrobial ScreeningShowed inhibitory effects against Gram-positive bacteria, suggesting potential for development into an antibiotic agent.
NeuroprotectionIn silico studies indicated possible interaction with acetylcholinesterase, hinting at benefits for Alzheimer’s treatment.

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of benzamide and pyrimidine hybrids. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound: N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide C₃₀H₃₂N₆O₂ 5-methoxyindole, 2-methylbenzamide 516.63 g/mol Enhanced lipophilicity due to methoxy group; potential for selective binding
(E)-N-((2-(5-chloro-1H-indol-3-yl)ethylamino)(4,6-dimethylpyrimidin-2-ylamino)methylene)-2-methylbenzamide C₂₅H₂₅ClN₆O 5-chloroindole 460.97 g/mol Increased electronegativity from Cl; may improve target affinity but reduce solubility
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzamide C₂₄H₂₄FN₅O 5-fluoroindole, unsubstituted benzamide 417.47 g/mol Fluorine’s electron-withdrawing effect could enhance metabolic stability
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine C₁₃H₁₃N₅ Benzimidazole core 239.28 g/mol Planar structure with intramolecular H-bonding; simplified scaffold for base studies

Key Insights:

The 2-methylbenzamide moiety may improve steric hindrance, reducing off-target interactions compared to unsubstituted benzamide derivatives .

Structural Stability :

  • Crystallographic studies using SHELX and ORTEP-3 (referenced in ) highlight that the (E)-configuration and intramolecular hydrogen bonding (e.g., N–H⋯N in pyrimidine analogs) stabilize the planar geometry, critical for binding .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ’s method, where acetylacetone and cyanamide derivatives are condensed with N-binucleophiles. However, the methoxyindole ethylamino group introduces additional synthetic complexity compared to simpler analogs .

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups : The 5-methoxy group (electron-donating) in the target compound may favor interactions with hydrophobic pockets in enzymes, whereas chloro/fluoro substituents (electron-withdrawing) could enhance binding to polar active sites .
  • Role of Pyrimidine and Indole Moieties: The pyrimidine ring’s amino groups facilitate hydrogen bonding, while the indole system enables π-stacking with aromatic residues in target proteins .

Biological Activity

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features multiple functional groups, including pyrimidine, indole, and amide moieties, which contribute to its biological activity.

PropertyValue
Molecular Formula C26H28N6O2
Molecular Weight 472.5 g/mol
CAS Number 892718-89-7
Structural Features Pyrimidine, Indole, Amide

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. It has shown activity against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways.

Case Study: Antibacterial Efficacy

In a comparative study, the compound exhibited a minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations ranging from 15.625 to 62.5 μM. This activity is notable when compared to standard antibiotics, indicating that it may serve as a viable alternative in treating resistant infections .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of several cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The cytotoxic effects were observed with IC50 values around 92.4 μM across various cell lines, suggesting moderate to strong anticancer activity .

The proposed mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression. The presence of the indole moiety is believed to enhance its interaction with cellular targets involved in tumor growth regulation.

Anti-inflammatory Effects

Emerging research indicates that this compound may possess anti-inflammatory properties as well. Preliminary studies suggest that it can downregulate pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine and indole components have been shown to significantly influence its efficacy against microbial and cancerous cells.

Key Findings from SAR Studies

  • Pyrimidine Ring Modifications : Alterations in substituents on the pyrimidine ring can enhance antibacterial potency.
  • Indole Moiety Variations : Different indole derivatives can impact anticancer activity, suggesting that specific substitutions may improve selectivity and efficacy.
  • Amide Linkage : The stability and reactivity of the amide bond are critical for maintaining biological activity.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions starting from pyrimidine and indole precursors. Key steps include:

  • Coupling reactions : Formation of the imine bond (E-configuration) via condensation under controlled pH (4–6) and temperature (40–60°C) to favor the desired stereochemistry .
  • Catalysts : Palladium or copper catalysts in solvents like DMF/toluene under inert atmospheres for indole functionalization .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
  • Analytical validation : NMR (¹H/¹³C) to confirm stereochemistry, and mass spectrometry (HRMS) for molecular weight verification .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms the E/Z isomer ratio (e.g., coupling constants for imine protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect byproducts .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., intramolecular N–H⋯O bonds in pyrimidine-indole systems) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate biological targets?

  • Analog synthesis : Modify substituents (e.g., methoxy → ethoxy on indole, methyl → halogen on benzamide) to test activity variations .
  • Biological assays :
    • Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR, BRAF) using fluorescence-based assays .
    • Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors, given the indole moiety’s neuroactivity .
  • Data correlation : Use multivariate regression to link substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity .

Q. What computational approaches predict target interactions and pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., pyrimidine interactions with hinge regions) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction mechanisms (e.g., proton transfer in enzyme active sites) .
  • ADMET prediction : SwissADME or ADMETLab2.0 estimates bioavailability, CYP450 metabolism, and blood-brain barrier penetration .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the amide bond or oxidation of indole) .
  • Kinetic modeling : Determine half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots under accelerated storage conditions .

Q. What experimental designs resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Compare results from cell-based (e.g., MTT assay) and cell-free (e.g., kinase glo) systems to rule out off-target effects .
  • Dose-response refinement : Test activity across a broader concentration range (e.g., 0.1 nM–100 µM) to identify biphasic responses .
  • Meta-analysis : Pool data from multiple studies using random-effects models to account for variability in assay conditions .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Optimal Synthesis

StepConditionsYieldReference
Imine formationpH 5, 50°C, 12 h78%
Indole alkylationCuI catalyst, DMF, 80°C, N₂ atm65%
Final purificationEthanol/water (3:1), recrystallization95%

Q. Table 2. Comparative Bioactivity of Structural Analogs

Substituent ModificationTarget IC₅₀ (nM)Selectivity IndexReference
5-Methoxy indole (Parent)12.5 (EGFR)8.2
5-Ethoxy indole18.7 (EGFR)5.1
2-Fluorobenzamide9.4 (BRAF)12.3

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